molecular formula C19H25F4NO2 B12376986 Phytoene desaturase-IN-2

Phytoene desaturase-IN-2

Cat. No.: B12376986
M. Wt: 375.4 g/mol
InChI Key: PHUXSFHSWHWVLZ-SFHVURJKSA-N
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Description

Phytoene desaturase-IN-2 is a compound that targets the enzyme phytoene desaturase, which is crucial in the biosynthesis of carotenoids in plants. Carotenoids are essential pigments involved in photosynthesis and protection against photooxidative damage. Inhibitors of phytoene desaturase, such as this compound, are often used as bleaching herbicides to control weed growth by disrupting carotenoid biosynthesis, leading to the depletion of essential pigments and subsequent plant death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phytoene desaturase-IN-2 typically involves multiple steps, including the preparation of key intermediates and their subsequent transformation into the final product. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Phytoene desaturase-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Phytoene desaturase-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in research on carotenoid biosynthesis and its regulation in plants.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.

    Industry: Utilized as a bleaching herbicide to control weed growth in agricultural settings.

Mechanism of Action

Phytoene desaturase-IN-2 exerts its effects by inhibiting the enzyme phytoene desaturase, which catalyzes the introduction of double bonds into phytoene, a key step in carotenoid biosynthesis. By binding to the active site of the enzyme, this compound prevents the formation of carotenoids, leading to the depletion of essential pigments and subsequent plant death. The molecular targets and pathways involved include the carotenoid biosynthetic pathway and associated regulatory mechanisms .

Comparison with Similar Compounds

Phytoene desaturase-IN-2 can be compared with other similar compounds, such as:

This compound is unique in its specific binding affinity and inhibition mechanism, making it a valuable tool in both research and agricultural applications .

Properties

Molecular Formula

C19H25F4NO2

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-N-(cyclohexylmethyl)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methylbutanamide

InChI

InChI=1S/C19H25F4NO2/c1-3-18(2,17(25)24-12-13-7-5-4-6-8-13)26-14-9-10-16(20)15(11-14)19(21,22)23/h9-11,13H,3-8,12H2,1-2H3,(H,24,25)/t18-/m0/s1

InChI Key

PHUXSFHSWHWVLZ-SFHVURJKSA-N

Isomeric SMILES

CC[C@@](C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F

Canonical SMILES

CCC(C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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